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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (R)-2,3-Dihydroxy-isovalerate

CAS No.: 19451-56-0

Cat. No.: S3612445

Metabolite Identification Summary

(R)-2,3-Dihydroxy-isovalerate is a key intermediate in the biosynthesis of branched-chain amino acids. The

table below summarizes its core chemical and biological properties.

Property Description

Common Name (R)-2,3-Dihydroxy-isovalerate [1]

IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoic acid [1]
HMDB ID HMDB0012141 [1]

KEGG ID C04272 [2]

Chemical Formula C5H1004 [1]

Average Molecular 134.1305 g-mol~1 [1]
Weight

Chemical Structure CC(C)(0)[CEH] (0)C(0)=0T13]
(SMILES)
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Property Description
Class Hydroxy Fatty Acids [1]
Biological Role Intermediate in the biosynthesis of valine, leucine, and isoleucine; also involved

in pantothenate and Coenzyme A biosynthesis [1] [4] [2].
Producing Enzyme Ketol-acid reductoisomerase (EC 1.1.1.86) [1] [4]

Consuming Enzyme  Dihydroxy-acid dehydratase (EC 4.2.1.9) [1] [4]

Analytical Data and Predicted Properties

For researchers using mass spectrometry, predicted LC-MS/MS data and key physicochemical properties can

aid in metabolite identification.

LC-MSI/MS Spectrum (Predicted) Splash Key (MoNA) [3]

10V, Positive splash10-00kr-4900000000-196ffbbf313a33f24f27
20V, Positive splash10-00ri-9300000000-aebebbbe2c7c11465a67
40V, Positive splash10-0006-9000000000-92af6a04d8cbh7601ab35
10V, Negative splash10-0019-9500000000-2837622949a6bd688094
20V, Negative splash10-00s9-9400000000-0fc7aa81197fc5feb444
40V, Negative splash10-00dr-9000000000-45f3b95b2f30ea8445c1
Physicochemical Property Predicted Value Source

Water Solubility 529 g/L ALOGPS [1]
logP -0.83 ALOGPS [1]
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Physicochemical Property Predicted Value Source

pKa (Strongest Acidic) 3.8 ChemAxon [1]
Physiological Charge -1 ChemAXxon [1]
Hydrogen Donor Count 3 ChemAxon [1]
Polar Surface Area 77.76 A2 ChemAxon [1]

Metabolic Pathways

This metabolite is integrated into several crucial biological pathways. The following diagram illustrates its

role in the biosynthesis of valine, leucine, and isoleucine.
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Diagram 1: The role of (R)-2,3-Dihydroxy-isovalerate in the biosynthesis of branched-chain amino acids.

Based on information from HMDB and KEGG [1] [2].

Methodologies for Metabolite Identification

While specific protocols for this exact metabolite are not detailed in the search results, the general workflows

for identifying metabolites in complex biological samples using NMR and Mass Spectrometry are well-
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established. The following diagram outlines this process.

Metabolite Identification (Major Bottleneck)
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Diagram 2: A generalized workflow for untargeted metabolomics studies, highlighting metabolite

identification as the key bottleneck [5] [6].

Here are the core techniques used for identification:

* NMR Spectroscopy: For metabolite identification in biofluids, 1D 1H NMR can provide a surprising
amount of information, including chemical shifts, signal multiplicities, and coupling constants [5]. For
more complex or lower-abundance metabolites, 2D NMR experiments like 1H-1H COSY and 1H-13C
HSQC are essential for determining molecular structure and connectivity [5].

¢ Mass Spectrometry (MS): The most common approach involves:
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o MS Database Searching: Comparing the accurate mass of a molecular ion against databases
like HMDB or METLIN to get a list of candidate compounds [6].

o MSIMS Spectral Library Matching: Fragmenting the molecular ion and comparing the
resulting spectrum to a reference library. This, especially when combined with retention time
matching, provides a high level of confidence for identification [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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